molecular formula C10H17N B082074 2-Aminoadamantane CAS No. 13074-39-0

2-Aminoadamantane

Cat. No. B082074
CAS RN: 13074-39-0
M. Wt: 151.25 g/mol
InChI Key: QZWNXXINFABALM-UHFFFAOYSA-N
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Description

2-Aminoadamantane, also known as 2-Adamantanamine, is a compound with the molecular formula C10H17N . It has a molecular weight of 151.25 . It is used in laboratory chemicals .


Synthesis Analysis

A high-yielding, scalable, and safe process for the preparation of 2-aminoadamantane-2-carboxylic acid has been reported . This geminal, functionalized achiral amino acid has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties .


Molecular Structure Analysis

The molecular structure of 2-Aminoadamantane is represented by the InChI code 1S/C10H17N/c11-10-8-2-6-1-7 (4-8)5-9 (10)3-6/h6-10H,1-5,11H2/t6-,7+,8-,9+,10? . The SMILES string representation is Cl.NC1 [C@@H]2C [C@H]3C [C@@H] (C2)C [C@@H]1C3 .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Physical And Chemical Properties Analysis

The physical properties of 2-Aminoadamantane include a density of 1.0±0.1 g/cm3, boiling point of 226.1±8.0 °C at 760 mmHg, and vapour pressure of 0.1±0.4 mmHg at 25°C . Its molar refractivity is 45.8±0.3 cm3, and it has a molar volume of 147.0±3.0 cm3 .

Mechanism of Action

Target of Action

2-Aminoadamantane, also known as Amantadine, primarily targets the M2 proton channel of the Influenza A virus . It also interacts with the NMDA receptor and dopamine receptors in the brain . These targets play crucial roles in viral replication and neurotransmission, respectively .

Mode of Action

The antiviral mechanism of 2-Aminoadamantane involves antagonism of the Influenza A M2 proton channel, which prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In the context of Parkinson’s disease, it is believed to cause an increase in dopamine release in the brain .

Biochemical Pathways

2-Aminoadamantane affects several biochemical pathways. In the context of viral infection, it interferes with the viral life cycle by blocking the M2 proton channel, thereby inhibiting the release of viral RNA into the host cell . In the brain, it influences the dopaminergic neurotransmission pathway, potentially leading to increased dopamine levels .

Pharmacokinetics

Amantadine is well absorbed orally and has an onset of action usually within 48 hours when used for parkinsonian syndromes . It has a bioavailability of 86–90% and is minimally metabolized, mostly to acetyl metabolites . The elimination half-life is 10–31 hours, and it is excreted in urine .

Result of Action

The inhibition of the M2 proton channel by 2-Aminoadamantane prevents the replication of the Influenza A virus, thereby exerting an antiviral effect . In the brain, the increased dopamine release can alleviate symptoms of Parkinson’s disease .

Action Environment

Environmental factors can influence the action of 2-Aminoadamantane. For instance, the development of drug resistance can occur in the presence of the drug over time . Additionally, the compound’s action can be influenced by the physiological environment, such as the pH of the endosome in the case of its antiviral action .

Safety and Hazards

2-Aminoadamantane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Researchers have developed dual-mechanism aminoadamantane nitrate compounds for inhibiting SARS-CoV-2 entry into host cells by S-nitrosylating ACE2 . This represents a promising future direction for the use of 2-Aminoadamantane in the treatment of diseases such as COVID-19 .

properties

IUPAC Name

adamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNXXINFABALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10523-68-9 (hydrochloride)
Record name 2-Aminoadamantane
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DSSTOX Substance ID

DTXSID90156707
Record name 2-Aminoadamantane
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoadamantane

CAS RN

13074-39-0
Record name 2-Aminoadamantane
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Record name 2-Aminoadamantane
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Record name 2-aminoadamantane
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Synthesis routes and methods

Procedure details

The hygroscopic white solid 2-adamantylamine was prepared by dissolving 2-adamantylamine•HCl (Aldrich) in H2O/NaOH, extracting with methylene chloride, drying with MgSO4, filtering, and rotary evaporating. This reagent (500 mg) was dissolved in methylene chloride (20 mL), put on ice, and acetic anhydride (˜5 equiv.) added dropwise. The reaction was left to run overnight, and worked up by addition of sodium bicarbonate solution, and extraction with MeCl2. The solution was washed twice with H2O and dried with MgSO4. The white crystalline product looked clean by TLC (50% CH2Cl2/EtOAc, imaged with paraanisaldehyde, rf˜0.25) and NMR without further purification. 1H NMR (CDCl3): δ 1.62–1.90 (m's, 15H), 4.05 (br's, —CH3), 5.82 (br's, N—H, amide).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-aminoadamantane derivatives contribute to analgesia?

A1: Certain 2-aminoadamantane derivatives demonstrate analgesic activity, potentially due to their ability to block NMDA receptors. [] This mechanism is distinct from their antiviral action and highlights the potential for these compounds in pain management.

Q2: Can you elaborate on the anxiolytic properties of 2-aminoadamantane derivatives?

A2: Research suggests that Ladasten, a 2-aminoadamantane derivative, exhibits anxiolytic effects potentially through its interaction with various signaling pathways and modulation of gene expression in the brain. [, ] Specifically, Ladasten appears to induce changes in genes involved in signaling pathways such as APC, Rb, PKCIP, and PMCA. Furthermore, Ladasten influences the expression of genes encoding cytoskeletal proteins (tubulin, actin), synaptic proteins (Syn IA&IB, PLP), and metabolic enzymes (Gapdh, NSE). []

Q3: How does Ladasten impact tyrosine hydroxylase (TH) gene expression?

A3: Ladasten has been shown to increase TH gene expression in the rat brain hypothalamus. [, ] This effect is associated with cytosine demethylation in CpG islands within the TH gene's promoter region. [, ] This demethylation may enhance the binding of transcription factors, ultimately leading to increased TH gene transcription.

Q4: What is the molecular formula and weight of 2-aminoadamantane?

A4: The molecular formula of 2-aminoadamantane is C10H17N, and its molecular weight is 151.25 g/mol.

Q5: Is there information available regarding the material compatibility, stability under various conditions, or catalytic properties of 2-aminoadamantane?

A5: The provided research papers primarily focus on the biological activity and pharmacological properties of 2-aminoadamantane derivatives. Information regarding material compatibility, stability, and catalytic properties is limited within these studies.

Q6: How does modifying the structure of 2-aminoadamantane influence its trypanocidal activity?

A6: Studies on the trypanocidal activity of 2-aminoadamantane derivatives reveal that incorporating alkyl groups at the C1 position and modifying the C2 functionality significantly impacts their potency. [] Compounds with lipophilic C1 side chains and specific C2 functionalities, such as guanylhydrazones and thiosemicarbazones, exhibit enhanced activity against Trypanosoma brucei. []

Q7: Is there data available regarding the stability and formulation of 2-aminoadamantane, as well as its SHE regulations?

A7: The provided research papers do not delve into the specifics of stability, formulation strategies, or SHE regulations concerning 2-aminoadamantane.

Q8: What is known about the pharmacokinetics of 2-aminoadamantane derivatives?

A8: Limited information is available on the detailed pharmacokinetics of 2-aminoadamantane derivatives within the provided research. Further studies are needed to elucidate their absorption, distribution, metabolism, and excretion profiles.

Q9: What in vivo models have been used to investigate the analgesic activity of amantadine and hemantane?

A9: Researchers have employed several rodent models to assess the analgesic properties of amantadine and hemantane. These models include the tail-flick test and acetic acid-induced writhing test in mice, as well as the formalin test in rats. [] The formalin test, in particular, is valuable for evaluating both the acute (early phase) and inflammatory (tonic phase) components of pain.

Q10: Are there any studies on the toxicology, safety profile, drug delivery strategies, biomarkers, or diagnostic applications of 2-aminoadamantane?

A10: While the research highlights some toxicological aspects, particularly concerning potential differences in analgesic activity and anti-inflammatory effects between hemantane and its hydroxylated derivatives, [] more comprehensive data on long-term effects and specific toxicity profiles are needed. The provided papers do not extensively cover drug delivery, biomarkers, or diagnostic applications.

Q11: Which analytical techniques are commonly used to characterize and quantify 2-aminoadamantane and its derivatives?

A11: Gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) are valuable techniques for analyzing 2-aminoadamantane and related compounds. [] GC allows for the separation and quantification of different components in a mixture, while MS provides structural information for identification.

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